molecular formula C27H31NO6 B11158154 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

Cat. No.: B11158154
M. Wt: 465.5 g/mol
InChI Key: GYPLRAJBCJYQRW-UHFFFAOYSA-N
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Description

4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE is a synthetic organic compound belonging to the class of coumarin derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate organic halides under controlled conditions. For instance, a mixture of 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE and 7-hydroxy-4-methylcoumarin in dry DMF (dimethylformamide) and triethylamine (TEA) is heated at 70°C. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by precipitation in crushed ice .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of photoactive materials and smart polymers.

Mechanism of Action

The mechanism of action of 4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects. In cancer research, it may interfere with microtubule polymerization, thereby inhibiting cell division and tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 7-Hydroxy-4-methylcoumarin
  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

Uniqueness

4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE is unique due to its specific structural features, such as the butyl and benzyl groups, which confer distinct chemical and biological properties. These structural elements may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

(4-butyl-8-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C27H31NO6/c1-4-6-13-20-16-24(29)34-25-18(3)23(15-14-21(20)25)33-26(30)22(10-5-2)28-27(31)32-17-19-11-8-7-9-12-19/h7-9,11-12,14-16,22H,4-6,10,13,17H2,1-3H3,(H,28,31)

InChI Key

GYPLRAJBCJYQRW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CCC)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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